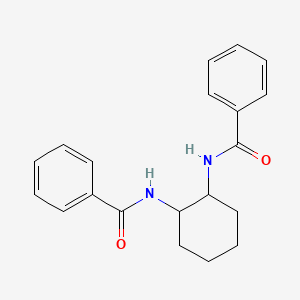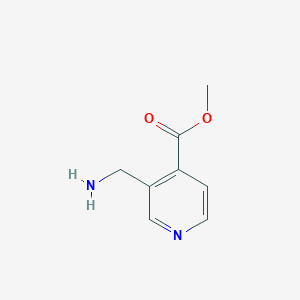
Methyl 3-(aminomethyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(aminomethyl)isonicotinate: is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinic acid, featuring a methyl ester group and an aminomethyl substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)isonicotinate typically involves the following steps:
Starting Material: The synthesis begins with 4-trifluoromethyl nicotinic acid.
Acylation Condensation: This step involves the formation of an intermediate through acylation.
Hofmann Degradation: The intermediate undergoes Hofmann degradation to introduce the amino group.
Hydrolysis and Esterification: The final steps involve hydrolysis and esterification to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the repeated application of thionyl chloride reaction liquid to improve the utilization rate of raw materials and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(aminomethyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
Methyl 3-(aminomethyl)isonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)isonicotinate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to influence the movement of certain pests, making it useful in pest management . Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Methyl isonicotinate: A related compound with similar structural features but different functional groups.
Methyl nicotinate: Another derivative of nicotinic acid with distinct chemical properties.
2-nitrotoluene and salicylamide: Constitutional isomers with the same molecular formula but different connectivity
Uniqueness: Methyl 3-(aminomethyl)isonicotinate is unique due to its specific aminomethyl substituent, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,4,9H2,1H3 |
InChI Key |
CWYICZBNXJLOQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



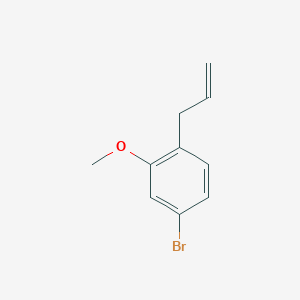
![1-tert-Butyl-6-oxo-4-trifluoromethyl-6,7-dihydro-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile](/img/structure/B12452445.png)
![(2E)-3-{[4-(Piperidine-1-sulfonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452456.png)
![1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one](/img/structure/B12452473.png)
![5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452474.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12452475.png)
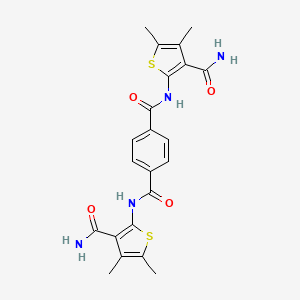
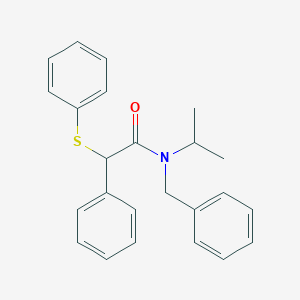
![4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide](/img/structure/B12452490.png)
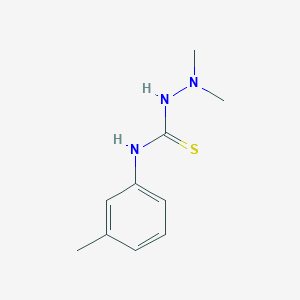
![1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12452499.png)
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452505.png)
